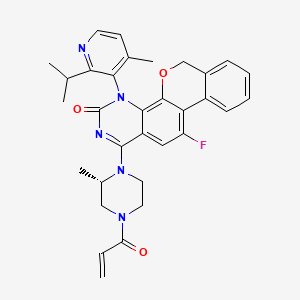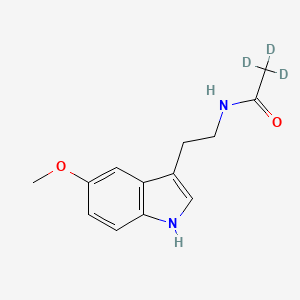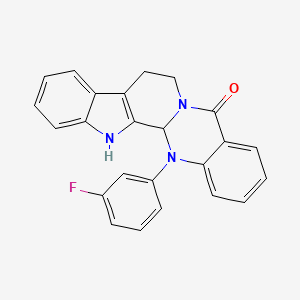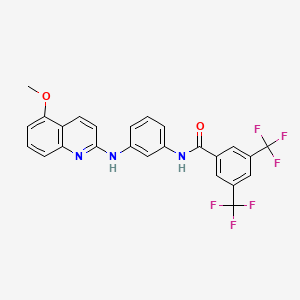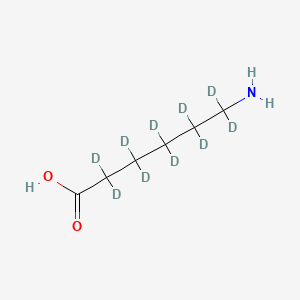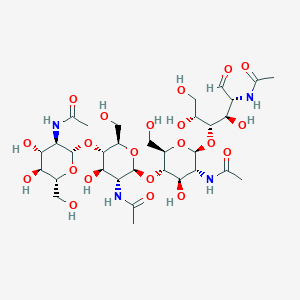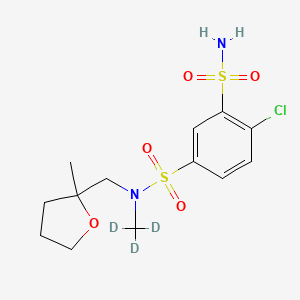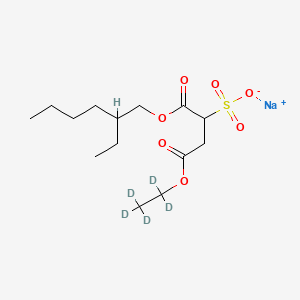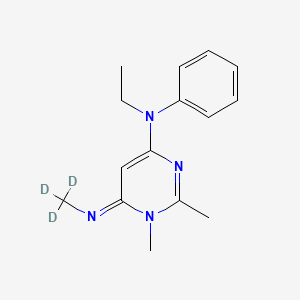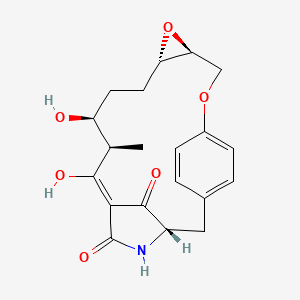
(9S)-Macrocidin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-Macrocidin B is a naturally occurring compound known for its complex structure and significant biological activities. It belongs to the class of macrolide antibiotics, which are characterized by their large macrocyclic lactone rings. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-Macrocidin B involves multiple steps, including the formation of the macrocyclic lactone ring. One common synthetic route starts with the preparation of the key intermediate through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions typically involve the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of microorganisms. These microorganisms are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(9S)-Macrocidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions. Reduction reactions typically require reducing agents and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted macrolides with different functional groups.
Applications De Recherche Scientifique
(9S)-Macrocidin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is investigated for its antimicrobial properties and its effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9S)-Macrocidin B involves its interaction with specific molecular targets in bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound’s large macrocyclic structure allows it to fit into the ribosomal binding site, blocking the translation process and preventing the bacteria from producing essential proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and activity.
Uniqueness
(9S)-Macrocidin B is unique due to its specific structural features and the presence of certain functional groups that differentiate it from other macrolides. These unique features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H23NO6 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
Clé InChI |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
SMILES isomérique |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
SMILES canonique |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



